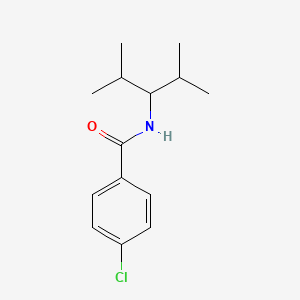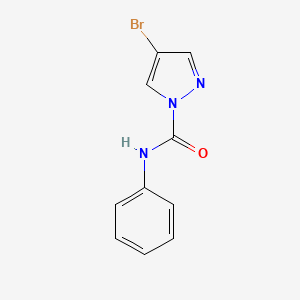![molecular formula C15H14N2O4S B5850591 2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MNTD and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of MNTD is not fully understood; however, it is believed to act through multiple pathways. MNTD has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. MNTD has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
MNTD has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MNTD has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of angiogenic factors. In inflammation, MNTD has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB). In neurodegenerative disorders, MNTD has been shown to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
MNTD has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities. It has been shown to have low toxicity and can be administered orally or intravenously. However, MNTD has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also has a short half-life in vivo, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on MNTD. One area of research is to optimize the synthesis method to improve the yield and purity of MNTD. Another area of research is to investigate the mechanism of action of MNTD in more detail. This includes identifying the specific targets of MNTD and elucidating the signaling pathways involved. Additionally, future research can focus on the development of MNTD derivatives with improved solubility and pharmacokinetic properties. Finally, more preclinical and clinical studies are needed to evaluate the therapeutic potential of MNTD in various diseases.
In conclusion, MNTD is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized by reacting 4-methoxy-2-nitrophenyl isothiocyanate with N-phenylacetamide in the presence of a base. MNTD has been studied extensively for its mechanism of action and physiological effects in various diseases. Future research can focus on optimizing the synthesis method, investigating the mechanism of action, developing MNTD derivatives, and evaluating its therapeutic potential in various diseases.
Synthesemethoden
MNTD can be synthesized by reacting 4-methoxy-2-nitrophenyl isothiocyanate with N-phenylacetamide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography. The yield of MNTD can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
MNTD has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, MNTD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that MNTD can reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurodegenerative disorder research, MNTD has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-12-7-8-14(13(9-12)17(19)20)22-10-15(18)16-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSMTXZXWJPXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)SCC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7115309 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)


![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)







![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)
